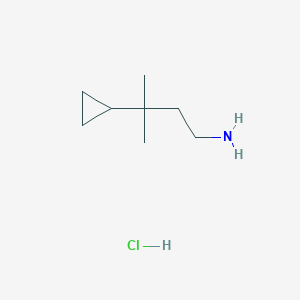

3-Cyclopropyl-3-methylbutan-1-amine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Cyclopropyl-3-methylbutan-1-amine hydrochloride is a chemical compound with the CAS Number: 1820684-63-6 . It has a molecular weight of 163.69 and is typically stored at room temperature . The compound is usually available in powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H17N.ClH/c1-8(2,5-6-9)7-3-4-7;/h7H,3-6,9H2,1-2H3;1H . This indicates that the compound contains a cyclopropyl group and a methylbutan-1-amine group, along with a chloride ion.Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The compound has a molecular weight of 163.69 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Relevant Papers Several papers were found related to the compound . These papers could provide more detailed information about the compound, its synthesis, properties, and potential applications. It’s recommended to review these papers for a more in-depth understanding of this compound.

Applications De Recherche Scientifique

Lewis Acid-Catalyzed Ring-Opening Reactions

Cyclopropylamines participate in Lewis acid-catalyzed ring-opening reactions with amine nucleophiles. Such reactions are crucial for the synthesis of complex organic molecules, including pharmacologically active compounds. For instance, the methodology has been applied in the enantioselective synthesis of dual serotonin/norepinephrine reuptake inhibitors, demonstrating the role of cyclopropylamines in the development of therapeutic agents (Lifchits & Charette, 2008).

Synthesis of Aminoketones

Cyclopropylamines are used in the synthesis of aminoketones, a class of compounds with potential applications in medicinal chemistry. The Mannich reaction, involving cyclopropylamines, facilitates the production of aminoketone hydrochlorides, which are intermediates in the synthesis of pharmaceuticals and research chemicals (Makarova et al., 2002).

Potentiometric Titration and Analytical Chemistry

Cyclopropylamines have been explored in the potentiometric titration of primary amines with hydrochloric acid, showcasing their role in analytical chemistry for the determination of weak bases. Such studies contribute to the understanding of chemical reactivity and the development of analytical methodologies (Kocaoba et al., 2008).

N-Dealkylation Studies

Research on cyclopropylamines has shed light on their N-dealkylation mechanisms, which are pertinent to understanding metabolic pathways, especially those involving cytochrome P450 enzymes. Such studies are essential for the design of drug molecules with optimal metabolic profiles (Shaffer et al., 2001).

Propriétés

IUPAC Name |

3-cyclopropyl-3-methylbutan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N.ClH/c1-8(2,5-6-9)7-3-4-7;/h7H,3-6,9H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWVYSUDOVWAEAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCN)C1CC1.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-Methyl-N-(oxolan-3-ylmethyl)-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2678811.png)

![N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3,5-dimethylbenzenesulfonamide](/img/structure/B2678816.png)

![3-{[Amino(imino)methyl]sulfanyl}-2-oxotetrahydrofuran hydrobromide](/img/structure/B2678819.png)

![3-(2,5-dioxopyrrolidin-1-yl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2678820.png)

![2-[6-(4-Ethylphenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetic acid](/img/structure/B2678824.png)

![(E)-N-(3-ethyl-4-phenylthiazol-2(3H)-ylidene)-4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)aniline hydrobromide](/img/structure/B2678825.png)

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-((4-fluorophenyl)thio)butanamide](/img/structure/B2678830.png)

![6-[2-(2-Ethoxyethoxy)phenyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2678831.png)